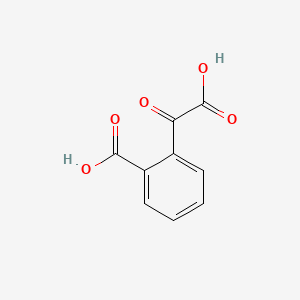

Ácido 2-(carboxilcarbonil)benzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Carboxycarbonyl)benzoic acid and its derivatives has been achieved through various methods, including Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids (Giri & Yu, 2008) and microbial dihydroxylation of benzoic acid for the preparation of highly functionalized cyclohexanecarboxylic acid derivatives (Myers et al., 2001).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 2-(Carboxycarbonyl)benzoic acid, has been extensively studied. For instance, the gas-phase electron diffraction and theoretical calculations have provided insights into the conformations and structural parameters of benzoic acid and its hydroxy derivatives, highlighting the effects of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 2-(Carboxycarbonyl)benzoic acid derivatives has uncovered various pathways and transformations. Radical decarboxylative carbometalation of benzoic acids offers a novel method for the functionalization and fluorination of aromatic compounds (Xu et al., 2021).

Physical Properties Analysis

The study of benzoic acid derivatives' physical properties, including crystalline structure and intermolecular interactions, reveals critical insights into their behavior and applications. For example, the crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid has been determined, highlighting the hydrogen-bonded cyclic dimers and their orientation relative to the benzene ring (Kennard et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-(Carboxycarbonyl)benzoic acid, such as its reactivity and interactions with other molecules, have been a focus of several studies. The palladium-catalyzed carbonylative transformation using formic acid as the coupling partner presents a method for producing carboxylic acids, offering insights into the compound's versatility in synthetic chemistry (Wu et al., 2017).

Aplicaciones Científicas De Investigación

Síntesis Química

El “ácido 2-(carboxilcarbonil)benzoico” se utiliza en varios procesos de síntesis química. Por ejemplo, se utiliza en la acilación descarboxilativa catalizada por Ag2CO3 del ácido 4-bromo-fenilglioxílico en DMF . Este proceso va seguido de un acoplamiento cruzado de Suzuki consecutivo mediante la adición de Pd(OAc)2 y K2CO3 catalíticos, proporcionando la 4-bifenilil-benzofenona con un rendimiento del 87% .

Ciencia de Materiales

En el campo de la ciencia de los materiales, el “ácido 2-(carboxilcarbonil)benzoico” se puede utilizar en el desarrollo de nuevos materiales. Sin embargo, las aplicaciones específicas en este campo no se mencionan en los recursos disponibles .

Cromatografía

El “ácido 2-(carboxilcarbonil)benzoico” también se puede utilizar en cromatografía, una técnica de laboratorio para la separación de mezclas . El papel exacto que desempeña en este proceso no se especifica en los recursos disponibles .

Investigación Analítica

En la investigación analítica, el “ácido 2-(carboxilcarbonil)benzoico” podría utilizarse como patrón o reactivo. Sin embargo, las aplicaciones específicas en este campo no se detallan en los recursos disponibles .

Safety and Hazards

Direcciones Futuras

Propiedades

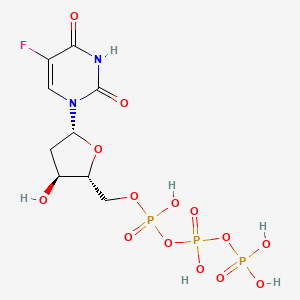

IUPAC Name |

2-oxalobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOMAIEONDOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200776 | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-46-1 | |

| Record name | Phthalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)